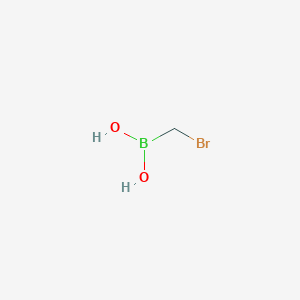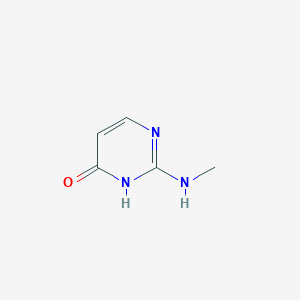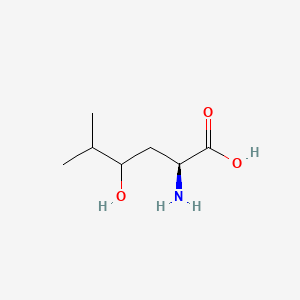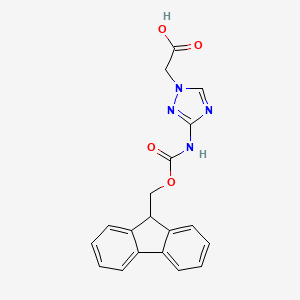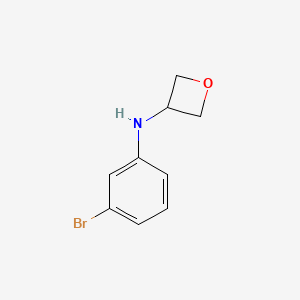
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, an amino group, and an ethanol moiety, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline.
Reaction with Epichlorohydrin: The aniline undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate.
Ring Opening: The intermediate is then subjected to ring-opening under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially yielding dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-iodo-4-fluorophenyl)ethan-1-ol hydrochloride
Comparison:
- Substituent Effects: The presence of different halogens (bromine, chlorine, iodine) can significantly influence the compound’s reactivity and biological activity.
- Binding Affinity: Variations in the halogen substituents can alter the compound’s binding affinity to molecular targets, affecting its potency and selectivity.
- Stability: The stability of the compound can also vary depending on the nature of the halogen substituents, impacting its shelf life and usability in various applications.
Propriétés
Formule moléculaire |
C8H10BrClFNO |
|---|---|
Poids moléculaire |
270.52 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Clé InChI |
DGHVDXBFKBATGC-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CO)N)Br)F.Cl |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)Br)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


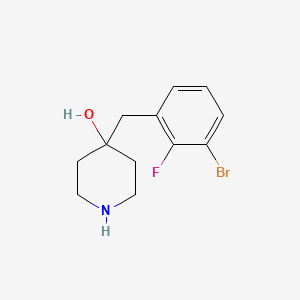



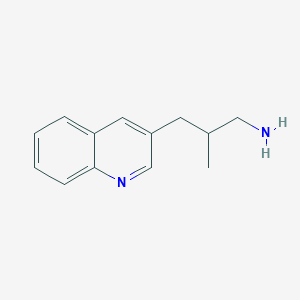
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
